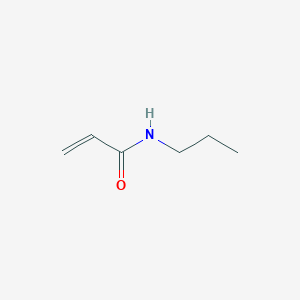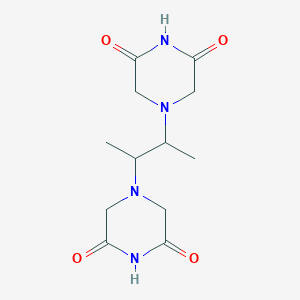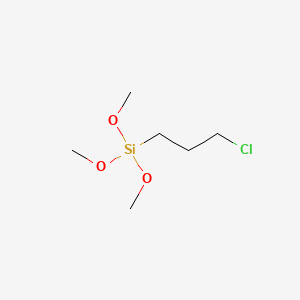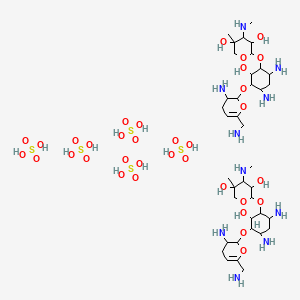
amigdalina
Descripción general
Descripción
La amigdalina es un glucósido cianogénico que se encuentra de forma natural en las semillas de muchas frutas, en particular en los albaricoques, las almendras amargas, las manzanas, los melocotones, las cerezas y las ciruelas . Es conocida por su controvertido uso como tratamiento alternativo contra el cáncer, a menudo denominado "vitamina B17", aunque no es una vitamina . La this compound puede liberar cianuro cuando se metaboliza, lo que ha planteado importantes preocupaciones de seguridad .
Aplicaciones Científicas De Investigación
La amigdalina se ha estudiado para diversas aplicaciones, aunque su uso es muy controvertido:
Química:
- Se utiliza como compuesto modelo para estudiar la hidrólisis del enlace glucosídico y los glucósidos cianogénicos .
Biología:
- Se ha investigado su función en los mecanismos de defensa de las plantas contra los herbívoros debido a sus propiedades cianogénicas .
Medicina:
- Se ha promocionado como tratamiento alternativo contra el cáncer, aunque los estudios científicos han demostrado que es ineficaz y potencialmente tóxico .
- Se ha estudiado por sus posibles efectos analgésicos y antiinflamatorios .
Industria:
Mecanismo De Acción
La amigdalina ejerce sus efectos principalmente a través de la liberación de cianuro tras la hidrólisis. El cianuro inhibe la citocromo c oxidasa en la cadena de transporte de electrones mitocondrial, lo que lleva a la hipoxia celular y la apoptosis . Este mecanismo es la base de sus supuestos efectos anticancerígenos, aunque también explica su toxicidad .
Análisis Bioquímico
Biochemical Properties
D-Amygdalin plays a significant role in biochemical reactions, primarily through its hydrolysis to produce hydrogen cyanide, benzaldehyde, and glucose . The enzymes involved in this process include amygdalin hydrolase, prunasin hydrolase, and mandelonitrile lyase . Amygdalin hydrolase catalyzes the initial breakdown of D-Amygdalin into prunasin, which is further hydrolyzed by prunasin hydrolase to produce mandelonitrile. Mandelonitrile is then decomposed by mandelonitrile lyase to release hydrogen cyanide and benzaldehyde . These interactions highlight the compound’s potential for both therapeutic and toxic effects.
Cellular Effects
D-Amygdalin influences various cellular processes, including cell viability, proliferation, and apoptosis . It has been shown to activate apoptotic pathways by influencing proteins such as Bax and Bcl-2, which regulate cell death . Additionally, D-Amygdalin affects cell signaling pathways, including the p38MAPK pathway, which plays a role in cellular responses to stress and inflammation . These effects can lead to changes in gene expression and cellular metabolism, impacting cell function and survival.
Molecular Mechanism
At the molecular level, D-Amygdalin exerts its effects through several mechanisms. It induces apoptosis by activating apoptotic proteins and inhibiting anti-apoptotic proteins . The compound also affects the cell cycle, leading to cell cycle arrest and inhibition of cell proliferation . Furthermore, D-Amygdalin’s hydrolysis to hydrogen cyanide plays a crucial role in its cytotoxic effects, as hydrogen cyanide inhibits cytochrome oxidase, disrupting cellular respiration and leading to cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of D-Amygdalin can change over time due to its stability and degradation . Studies have shown that D-Amygdalin can be rapidly absorbed and metabolized, with its effects observed within a short time frame . Its long-term effects on cellular function can vary, with some studies indicating potential toxicity at high doses . The stability of D-Amygdalin in different conditions, such as pH and temperature, also influences its effectiveness and safety in laboratory experiments .
Dosage Effects in Animal Models
The effects of D-Amygdalin vary with different dosages in animal models. Low doses of D-Amygdalin have been shown to exert antioxidant and anti-inflammatory effects, while high doses can lead to toxicity and adverse effects . In mice, for example, high doses of D-Amygdalin have been associated with cyanide poisoning-like symptoms, including headache, nausea, and dizziness . These findings highlight the importance of carefully determining the appropriate dosage to balance therapeutic benefits and potential risks.
Metabolic Pathways
D-Amygdalin is involved in several metabolic pathways, primarily through its hydrolysis to produce hydrogen cyanide, benzaldehyde, and glucose . The enzymes responsible for these reactions include cytochrome P450 enzymes, such as PdCYP79D16 and PdCYP71AN24, which catalyze the conversion of phenylalanine to mandelonitrile . Additionally, monoglucosyl transferases, such as PdUGT94AF3, and other enzymes like PdUGT94AF1 and PdUGT94AF2, play roles in the formation of prunasin and amygdalin . These metabolic pathways are crucial for understanding the compound’s biochemical properties and potential therapeutic applications.
Transport and Distribution
D-Amygdalin is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s distribution within the body can affect its localization and accumulation in specific tissues, influencing its therapeutic and toxic effects . Understanding these transport and distribution mechanisms is essential for optimizing the use of D-Amygdalin in medical applications.
Subcellular Localization
The subcellular localization of D-Amygdalin and its catabolizing enzymes is critical for its activity and function. In black cherry seeds, for example, the enzymes amygdalin hydrolase, prunasin hydrolase, and mandelonitrile lyase are localized in the protein bodies of the procambium and cotyledonary parenchyma cells . This localization ensures the efficient breakdown of D-Amygdalin into its active components, facilitating its biochemical and cellular effects. Understanding the subcellular localization of D-Amygdalin can provide insights into its mechanisms of action and potential therapeutic applications.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La amigdalina se puede sintetizar mediante la reacción de la cianohidrina de benzaldehído con glucosa en condiciones ácidas. El proceso implica la formación de un enlace glucosídico entre la glucosa y la cianohidrina .
Métodos de producción industrial: La producción industrial de this compound suele implicar la extracción de fuentes naturales. Las semillas de albaricoques y almendras amargas se utilizan comúnmente. El proceso de extracción incluye la trituración de las semillas, seguida de la extracción con disolventes utilizando etanol o metanol. A continuación, el extracto se purifica mediante cristalización .
Tipos de reacciones:
Oxidación y reducción: La this compound puede oxidarse para formar benzaldehído y otros derivados.
Sustitución: Las reacciones de sustitución que implican this compound son raras debido a su enlace glucosídico estable.
Reactivos y condiciones comunes:
Hidrólisis: Hidrólisis enzimática utilizando beta-glucosidasa o hidrólisis ácida utilizando ácido clorhídrico diluido.
Oxidación: Agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno en condiciones controladas.
Principales productos formados:
Hidrólisis: Benzaldehído, glucosa y cianuro de hidrógeno.
Oxidación: Benzaldehído y otros derivados oxidados.
Comparación Con Compuestos Similares
La amigdalina se compara a menudo con otros glucósidos cianogénicos como la prunasina, la sambunigrina y la vicianina .
Compuestos similares:
Prunasina: Se encuentra en las semillas de ciertas frutas y tiene propiedades cianogénicas similares.
Sambunigrina: Se encuentra en las plantas de saúco y también libera cianuro tras la hidrólisis.
Vicianina: Se encuentra en las semillas de la veza y tiene propiedades químicas similares.
Singularidad: La this compound es única debido a su presencia generalizada en diversas semillas de frutas y a su uso histórico como tratamiento alternativo contra el cáncer. Su capacidad para liberar cianuro la convierte en objeto de interés y preocupación en la investigación científica .
Propiedades
IUPAC Name |
2-phenyl-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyacetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO11/c21-6-10(9-4-2-1-3-5-9)30-20-18(28)16(26)14(24)12(32-20)8-29-19-17(27)15(25)13(23)11(7-22)31-19/h1-5,10-20,22-28H,7-8H2/t10?,11-,12-,13-,14-,15+,16+,17-,18-,19-,20-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUCIJNAGGSZNQT-SWRVSKMJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C#N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | amygdalin | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Amygdalin | |
| Description | Chemical information link to Wikipedia. | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001031434 | |
| Record name | DL-Amygdalin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001031434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
VERY SOL IN HOT WATER; SLIGHTLY SOL IN ALCOHOL; INSOL IN ETHER, CHLOROFORM; SOL IN HOT ALCOHOL | |
| Details | Weast, R.C. (ed.). Handbook of Chemistry and Physics. 60th ed. Boca Raton, Florida: CRC Press Inc., 1979., p. C-111 | |
| Record name | AMYGDALIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3559 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
51371-34-7, 29883-15-6 | |
| Record name | DL-Amygdalin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001031434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Amygdalin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.372 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMYGDALIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3559 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
223-226 °C | |
| Details | Weast, R.C. (ed.). Handbook of Chemistry and Physics. 60th ed. Boca Raton, Florida: CRC Press Inc., 1979., p. C-111 | |
| Record name | AMYGDALIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3559 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the proposed mechanism of action for amygdalin's anticancer effects?
A1: While the exact mechanism remains under investigation, several studies suggest amygdalin may exert anticancer effects through multiple pathways, including:
- Induction of Apoptosis: Amygdalin has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including lung, breast, prostate, and cervical cancer cells. [, , , ] This effect is often associated with the upregulation of pro-apoptotic proteins like Bax and caspase-3 and downregulation of anti-apoptotic proteins like Bcl-2. [, , ]
- Cell Cycle Arrest: Amygdalin has demonstrated the ability to induce cell cycle arrest in specific phases (G0/G1 or S phase), effectively halting the proliferation of cancer cells. [, ]
- Inhibition of Adhesion and Migration: Some studies suggest that amygdalin might interfere with the adhesion and migration of cancer cells, potentially limiting their ability to metastasize. [, , ]
Q2: How is amygdalin metabolized in the body?
A2: Amygdalin is metabolized by enzymes like β-glucosidase, which is present in various tissues, including the liver and gut. This enzymatic breakdown releases benzaldehyde, glucose, and hydrogen cyanide. [, , , ]
Q3: What is the molecular formula and weight of amygdalin?
A3: The molecular formula of amygdalin is C20H27NO11, and its molecular weight is 457.42 g/mol.
Q4: What spectroscopic techniques are used to characterize amygdalin?
A4: Various spectroscopic techniques, including Fourier-transform infrared spectroscopy (FT-IR) and 13C nuclear magnetic resonance (NMR) spectroscopy, have been employed to characterize amygdalin and its isomers. [, , ] High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is often used for identification and quantification. []
Q5: How stable is amygdalin under different storage conditions?
A5: Amygdalin can degrade under certain conditions, leading to a decrease in its potency and potential changes in its biological activity. [, , ] Studies have shown that:
- Temperature: Amygdalin is susceptible to degradation at high temperatures. [, , ]
- pH: Isomerization of D-amygdalin to neoamygdalin is favored in alkaline conditions and inhibited in acidic conditions. [, , ]
- Solvent: Ethanol has been shown to inhibit the isomerization of amygdalin. [, ]
- Container Material: The type of container material can influence amygdalin's stability, with glass potentially accelerating degradation compared to high-density polyethylene. []
Q6: What strategies can be employed to improve the stability of amygdalin?
A6: Several approaches have been investigated to enhance amygdalin's stability:
- Encapsulation: Encapsulating amygdalin within hydrogel beads, prepared using materials like sodium alginate, has shown promise in improving its thermal stability and achieving a controlled release profile. []
- Acidic Conditions: Maintaining acidic conditions during extraction and processing can help inhibit the racemization of amygdalin. []
- Solvent Selection: Utilizing ethanol as a solvent, particularly during extraction, can contribute to preserving amygdalin's stability. [, ]
- Appropriate Storage: Storing amygdalin in inert containers, like those made of high-density polyethylene, and maintaining appropriate temperature and humidity levels can help minimize degradation. []
Q7: What in vitro models have been used to study amygdalin's anticancer activity?
A7: Various human cancer cell lines, including but not limited to MCF-7 (breast cancer), A549 and PC9 (lung cancer), HeLa (cervical cancer), DU145 and LNCaP (prostate cancer), HepG-2 (liver cancer), and EJ (bladder cancer), have been employed to evaluate the effects of amygdalin on cell viability, proliferation, apoptosis, cell cycle progression, and expression of relevant proteins. [, , , , , ]
Q8: Have there been any clinical trials investigating amygdalin as a cancer treatment?
A8: While amygdalin has been proposed as a cancer treatment for decades, clinical trials remain limited. Two early clinical trials, conducted several decades ago, failed to demonstrate significant benefits of amygdalin in cancer patients. [, ]
Q9: What are the known toxicities associated with amygdalin?
A9: The primary safety concern with amygdalin stems from its potential to release hydrogen cyanide upon metabolism. [, , , ] Hydrogen cyanide is a potent toxin that can interfere with cellular respiration, leading to serious health complications and even death in severe cases. [, ]
Q10: How is amygdalin typically quantified in plant materials and pharmaceutical preparations?
A10: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as ultraviolet (UV) detection or mass spectrometry (MS), is commonly employed for the quantification of amygdalin in plant materials, pharmaceutical formulations, and biological samples. [, , , ]
Q11: What are some challenges in the analysis of amygdalin?
A11: Analyzing amygdalin can be challenging due to:
- Isomerization: The potential for amygdalin to isomerize into neoamygdalin during extraction and analysis necessitates careful optimization of analytical methods to accurately quantify both forms. [, , , ]
- Matrix Effects: The complex matrices of plant materials and biological samples can interfere with amygdalin detection, requiring effective extraction and purification steps. []
Q12: What are the future research directions for amygdalin?
A12: Future research on amygdalin could focus on:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(1S,2S,6R,10S,11R,13S,14R,15R)-13-acetyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate](/img/structure/B1208407.png)











